molecular formula C8H5ClN2O2S B11623637 (5E)-5-[(5-chlorothiophen-2-yl)methylidene]imidazolidine-2,4-dione

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]imidazolidine-2,4-dione

Cat. No.: B11623637
M. Wt: 228.66 g/mol
InChI Key: SPFSMWGCTVRBCQ-HWKANZROSA-N
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Description

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]imidazolidine-2,4-dione is a chemical compound with a unique structure that includes a chlorinated thiophene ring and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-chlorothiophen-2-yl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 5-chlorothiophene-2-carbaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-chlorothiophen-2-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group.

    Acetylacetone: Another compound with a diketone structure.

    Dicyandiamide: A compound with a similar imidazolidine ring.

Uniqueness

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]imidazolidine-2,4-dione is unique due to the presence of the chlorinated thiophene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H5ClN2O2S

Molecular Weight

228.66 g/mol

IUPAC Name

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C8H5ClN2O2S/c9-6-2-1-4(14-6)3-5-7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13)/b5-3+

InChI Key

SPFSMWGCTVRBCQ-HWKANZROSA-N

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=C/2\C(=O)NC(=O)N2

Canonical SMILES

C1=C(SC(=C1)Cl)C=C2C(=O)NC(=O)N2

Origin of Product

United States

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